4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide
Description
Historical Context and Evolution of Sulfonamide Chemistry
The journey of sulfonamide chemistry began in the early 20th century, marking a pivotal moment in the history of medicine. Initially developed as synthetic dyes by chemists at Bayer AG, their therapeutic potential was unveiled in 1932 by the German pathologist and bacteriologist Gerhard Domagk. nih.govijpsonline.comnih.gov Domagk discovered that a red azo dye containing a sulfonamide group, named Prontosil, was remarkably effective in treating streptococcal infections in mice. ijrpc.comfrontiersin.org This groundbreaking discovery, which earned him the 1939 Nobel Prize in Physiology or Medicine, ushered in the era of antibacterial chemotherapy, predating the widespread use of penicillin. nih.govijpsonline.comijarsct.co.in
Subsequent research in 1935 revealed that Prontosil was a prodrug, metabolically cleaved in the body to release the active antibacterial agent, sulfanilamide (B372717). ijrpc.comresearchgate.net This finding triggered an explosion in the synthesis of thousands of sulfanilamide derivatives, leading to the development of "sulfa drugs" with improved efficacy and broader spectrums of activity. nih.gov These compounds were the first broadly effective systemic antibacterials and were crucial during World War II for treating wound infections. nih.govdergipark.org.tr
The evolution of sulfonamide chemistry did not stop at antibacterial agents. Observations of side effects during clinical evaluations led to the discovery of entirely new classes of drugs. ijpsonline.com For instance, certain sulfonamides exhibited diuretic or hypoglycemic properties, which led to the development of thiazide diuretics and sulfonylurea antidiabetic agents, respectively. ijpsonline.comresearchgate.net Today, the sulfonamide functional group (-SO₂NH₂) is a key component in a wide array of pharmaceuticals, including drugs for treating cancer, inflammation, glaucoma, and viral infections. nih.govrsc.org This enduring legacy underscores the sulfonamide scaffold as a vital building block in drug development. nih.gov
Significance of Xanthene Derivatives in Heterocyclic Chemistry
Xanthenes are a class of oxygen-containing tricyclic heterocyclic compounds that have garnered significant attention in various scientific fields. tandfonline.comtandfonline.com The core structure, a dibenzo[b,e]pyran system, provides a rigid and planar framework that is amenable to chemical modification, particularly at the 9-position. tandfonline.comimpactfactor.org This structural versatility has led to a broad spectrum of applications.
Historically, xanthene derivatives are well-known for their exceptional photochemical and photophysical properties. tandfonline.com This has made them invaluable as dyes and fluorescent probes in various industries and scientific disciplines. researchgate.net Compounds like fluorescein, eosin, and rhodamine are classic examples of xanthene-based dyes widely used in bioimaging and analytical chemistry. tandfonline.com
In the realm of medicinal chemistry, the xanthene scaffold is recognized as a "privileged structure" due to its presence in numerous biologically active compounds. ijcrt.org Xanthene derivatives have been reported to exhibit a diverse range of pharmacological activities, including:
Antimicrobial and Antifungal nih.govresearchgate.net
Antiviral tandfonline.cominformativejournals.com
Anticancer and Antiproliferative nih.govijcrt.org
Anti-inflammatory tandfonline.comijcrt.org
Antimalarial ijcrt.org
Naturally occurring xanthenes are relatively rare but have been isolated from some plant families. tandfonline.com However, the majority of xanthene derivatives are synthesized in the laboratory. impactfactor.org The development of efficient synthetic methodologies, often involving the condensation of aldehydes with phenols or dimedone, has been a key focus, allowing for the creation of extensive libraries of xanthene-based compounds for biological screening. tandfonline.comresearchgate.net
Hybrid Architectures: The Confluence of Sulfonamide and Xanthene Moieties
The strategy of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, has emerged as a powerful tool in drug discovery. dergipark.org.tr The goal is to create a single hybrid molecule that can interact with multiple biological targets or combine the beneficial properties of its parent fragments, potentially leading to enhanced efficacy, novel mechanisms of action, or reduced drug resistance. dergipark.org.tr
The confluence of sulfonamide and xanthene moieties represents a logical and promising application of this strategy. Given that both sulfonamides and xanthenes independently possess a broad spectrum of valuable biological activities, their combination in a single molecular framework is a rational approach to developing new therapeutic agents. tandfonline.com
Several research groups have synthesized and investigated xanthene-sulfonamide hybrids. These studies are predicated on the hypothesis that the planar, heterocyclic xanthene system can serve as an effective scaffold to which the pharmacologically active sulfonamide group is attached. The resulting hybrid molecules have been primarily evaluated for their potential as antimicrobial and anticancer agents. nih.govijrpc.comnih.gov For example, novel xanthene sulfonamide derivatives have been synthesized by reacting amino-xanthene intermediates with various sulfonyl chlorides, leading to compounds with significant in vitro activity against a range of bacteria and fungi. nih.govtandfonline.com Similarly, hybrid compounds linking a xanthone (B1684191) (a xanthene derivative with a ketone group at position 9) to a benzenesulfonamide (B165840) moiety have shown potent antiproliferative activity against several human cancer cell lines. nih.gov
Rationale for Investigating 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide Derivatives
The specific investigation of this compound and its derivatives is driven by a compelling scientific rationale built upon the established principles of medicinal chemistry and the known activities of its constituent parts.
Principle of Molecular Hybridization : As discussed, the core rationale is to leverage the synergistic potential of combining the xanthene and sulfonamide scaffolds. The xanthene moiety provides a robust, tricyclic core known for biological interactions, while the sulfonamide group is a proven pharmacophore with a rich history of therapeutic success. nih.govtandfonline.com
Anticipated Biological Activity : Based on extensive research into related structures, there is a strong expectation that this class of compounds will exhibit significant biological activity. Studies on similar xanthene-sulfonamide hybrids have demonstrated potent antimicrobial and anticancer properties. nih.govnih.gov The planar nature of the xanthene ring suggests potential for DNA intercalation, a mechanism often associated with anticancer agents, while the sulfonamide portion can inhibit key bacterial enzymes. nih.gov
Synthetic Accessibility and Structural Diversity : The synthesis of N-(9H-xanthen-9-yl) sulfonamides is generally achievable through established chemical reactions, typically involving the coupling of an amino-xanthene precursor with a substituted benzenesulfonyl chloride. nih.govtandfonline.com This synthetic tractability allows for the creation of a diverse library of derivatives by varying the substituents on both the xanthene and the benzenesulfonamide rings, enabling systematic structure-activity relationship (SAR) studies. nih.govnih.gov
Data Tables
Table 1: Representative Biologically Active Xanthene Derivatives This table is for illustrative purposes and includes examples of xanthene-based compounds with known applications.
| Compound Name | Core Structure | Primary Application/Activity |
| Fluorescein | Xanthene | Fluorescent dye, diagnostic agent tandfonline.com |
| Rhodamine B | Xanthene | Fluorescent dye, bioimaging agent tandfonline.com |
| Propantheline | Xanthene | Anticholinergic, treatment of ulcers tandfonline.cominformativejournals.com |
| Dimethylxanthenone-4-acetic acid (DMXAA) | Xanthone | Anticancer, DNA intercalator nih.gov |
Table 2: Key Milestones in Sulfonamide Chemistry This table summarizes the historical development of sulfonamides.
| Year | Discovery/Development | Key Figure(s) | Significance |
| 1932 | Discovery of antibacterial effects of Prontosil | Gerhard Domagk | Beginning of antibacterial chemotherapy nih.govfrontiersin.org |
| 1935 | Identification of sulfanilamide as the active metabolite | Trefouel et al. | Enabled targeted synthesis of sulfa drugs ijpsonline.com |
| 1940s | Development of sulfonylureas | Janbon, Ruiz | Led to oral antidiabetic agents researchgate.net |
| 1950s | Development of thiazide diuretics | Led to a major class of antihypertensive drugs nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3S/c20-13-9-11-14(12-10-13)25(22,23)21-19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILADTPXOCBVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90979291 | |
| Record name | 4-Chloro-N-(9H-xanthen-9-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6325-76-4 | |
| Record name | NSC31119 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-N-(9H-xanthen-9-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies
Precursor Synthesis and Intermediate Transformations
The construction of 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide is predicated on the successful synthesis of its two primary building blocks: 4-chlorobenzenesulfonyl chloride and a 9H-xanthen-9-yl amine precursor. The methodologies for preparing these intermediates are well-established in organic chemistry.
Synthesis of Substituted Benzenesulfonyl Chlorides
The preparation of 4-chlorobenzenesulfonyl chloride, the sulfonyl component of the target molecule, can be achieved through several reliable methods. A prevalent industrial method is the direct chlorosulfonation of chlorobenzene (B131634) using chlorosulfonic acid. This reaction is typically performed by carefully adding chlorobenzene to an excess of chlorosulfonic acid while maintaining a controlled temperature to manage the exothermic reaction.
Another versatile method involves the diazotization of 4-chloroaniline, followed by a chlorosulfonation reaction. This process begins with the conversion of the aniline (B41778) to a diazonium salt using sodium nitrite (B80452) in an acidic medium at low temperatures. The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride. Variations of this method, known as the Sandmeyer reaction, have been developed to improve efficiency and safety.
| Starting Material | Reagents | Key Conditions | Product |
| Chlorobenzene | Chlorosulfonic acid | Controlled temperature | 4-chlorobenzenesulfonyl chloride |
| 4-chloroaniline | 1. NaNO₂, HCl 2. SO₂, Cu catalyst | Low temperature | 4-chlorobenzenesulfonyl chloride |
Preparation of 9H-Xanthen-9-yl Amine Precursors
The synthesis of the amine precursor, 9H-xanthen-9-yl amine or its derivatives, is a critical step. A common strategy involves the synthesis of a xanthene intermediate bearing a nitro group, which can then be reduced to the corresponding amine. For instance, the condensation of a substituted benzaldehyde, such as m-nitrobenzaldehyde or p-nitrobenzaldehyde, with dimedone can yield nitro xanthene derivatives. researchgate.netnih.govdigitellinc.com Subsequent reduction of the nitro group, often accomplished using reducing agents like tin(II) chloride, affords the desired amino xanthene precursor. researchgate.netnih.govdigitellinc.com
The xanthene core itself can be synthesized through various methods, including the condensation of aldehydes with 1,3-dicarbonyl compounds or β-naphthol, often facilitated by catalysts. nih.gov These reactions provide a versatile platform for introducing a range of substituents onto the xanthene scaffold, which can later be converted to the amine.
Sulfonamide Bond Formation Protocols
The crucial step in the synthesis of this compound is the formation of the nitrogen-sulfur (N-S) bond, creating the sulfonamide linkage. This can be achieved through both conventional and more advanced synthetic techniques.
Conventional Approaches for N-S Bond Formation
The most traditional and widely used method for forming sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In this case, 4-chlorobenzenesulfonyl chloride would be reacted with a 9H-xanthen-9-yl amine precursor. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The reaction conditions are generally mild, and the resulting sulfonamides can often be isolated in high yields.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-chlorobenzenesulfonyl chloride | 9H-xanthen-9-yl amine | Pyridine or Triethylamine | Dichloromethane or THF | This compound |
Advanced Synthetic Techniques for Benzenesulfonamide (B165840) Derivatives
In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of N-aryl sulfonamides, offering milder reaction conditions and broader substrate scope.
Palladium-Catalyzed N-Arylation: Palladium-based catalysts have been extensively used for the N-arylation of sulfonamides with aryl halides or triflates. nih.govresearchgate.net This approach could potentially be applied to the synthesis of the target molecule by coupling 4-chlorobenzenesulfonamide (B1664158) with a 9-halo-9H-xanthene derivative. These reactions often employ a phosphine (B1218219) ligand to facilitate the catalytic cycle.
Copper-Catalyzed N-Arylation: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-based methods. researchgate.netdntb.gov.uaresearchgate.netresearchgate.net These reactions typically involve the coupling of a sulfonamide with an aryl halide in the presence of a copper catalyst, often with a ligand such as an amino acid or an oxalamide, under basic conditions. researchgate.net This method could be employed to couple 4-chlorobenzenesulfonamide with a suitably functionalized xanthene precursor.
Strategies for Structural Diversification
The modular nature of the synthesis of this compound allows for considerable structural diversification. Modifications can be introduced on both the benzenesulfonamide and the xanthene moieties.
Modification of the Benzenesulfonamide Ring: The properties of the final compound can be tuned by introducing different substituents on the benzene (B151609) ring of the benzenesulfonamide. This can be achieved by starting with variously substituted anilines or benzenes in the synthesis of the sulfonyl chloride precursor. For example, replacing the chloro group with other halogens, alkyl, or alkoxy groups can be readily accomplished.
Functionalization of the Xanthene Core: The xanthene scaffold offers multiple positions for functionalization. nih.gov Substituents can be introduced on the aromatic rings of the xanthene moiety by using substituted phenols or benzaldehydes in the initial synthesis of the xanthene core. Furthermore, the 9-position of the xanthene ring is a key site for introducing diversity. By employing different precursors in the synthesis of the 9-amino-9H-xanthene, a wide array of derivatives can be generated. For instance, the reaction of ortho-hydroxychalcones with arynes provides a route to 9-substituted xanthenes. nih.gov These strategies allow for the exploration of the structure-activity relationships of this class of compounds.
Modifications on the Chlorobenzene Moiety
The most direct strategy for modifying the chlorobenzene portion of the molecule involves utilizing different substituted benzenesulfonyl chlorides as starting materials. The core synthesis of N-xanthenyl benzenesulfonamides typically proceeds via a nucleophilic substitution reaction between an amino-xanthene precursor and an appropriate benzenesulfonyl chloride. By varying the substituents on the benzenesulfonyl chloride, a diverse library of analogs can be generated.
This approach has been demonstrated in the synthesis of related N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives. In these syntheses, a common amino-xanthenone intermediate is reacted with a panel of benzenesulfonyl chlorides bearing different functional groups. nih.gov This method allows for the introduction of a wide range of substituents, including electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., pentafluoro), onto the benzene ring. nih.gov Applying this methodology to 9-amino-9H-xanthene would similarly yield a series of N-(9H-xanthen-9-yl)benzenesulfonamides with diverse substitution patterns on the benzenesulfonamide moiety.
The reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like chloroform (B151607), to neutralize the HCl generated during the reaction. nih.gov
Table 1: Examples of Substituted Benzenesulfonyl Chlorides for Derivatization (Based on analogous syntheses)
| Substituent on Benzene Ring | Corresponding Reagent | Resulting Moiety |
| 4-Methoxy | 4-Methoxybenzenesulfonyl chloride | 4-Methoxybenzenesulfonamide |
| 4-Methyl | 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) | 4-Methylbenzenesulfonamide |
| 4-Nitro | 4-Nitrobenzenesulfonyl chloride | 4-Nitrobenzenesulfonamide |
| 2,3,4,5,6-Pentafluoro | 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | Pentafluorobenzenesulfonamide |
| 4-Trifluoromethyl | 4-(Trifluoromethyl)benzenesulfonyl chloride | 4-(Trifluoromethyl)benzenesulfonamide |
Substituent Variations on the Xanthene Core
Modifying the tricyclic xanthene core offers another avenue for structural diversification. This can be achieved by utilizing substituted xanthene precursors in the sulfonamide-forming reaction. The synthesis of these precursors often begins with simpler, substituted starting materials that are cyclized to form the xanthene ring system.
One established method involves the condensation of substituted benzaldehydes with dimedone to create substituted nitro-xanthene derivatives. nih.gov Subsequent reduction of the nitro group yields an amino-xanthene, which can then be reacted with 4-chlorobenzenesulfonyl chloride. nih.gov For example, starting with m-nitrobenzaldehyde or p-nitrobenzaldehyde allows for the introduction of substituents at specific positions on the xanthene skeleton. nih.gov
Another versatile route to 9-substituted xanthenes involves the reaction of ortho-hydroxychalcones with aryne precursors, such as o-(trimethylsilyl)aryl triflates. nih.gov This method provides a one-pot approach to xanthenes with various substituents at the C9 position, which can be further functionalized. nih.gov While this builds a different substitution pattern than the title compound, it highlights the chemical tractability of the xanthene core.
Table 2: Synthetic Strategies for a Substituted Xanthene Core
| Starting Materials | Synthetic Strategy | Resulting Xanthene Precursor |
| Substituted Nitrobenzaldehydes and Dimedone | Condensation, cyclization, and reduction of nitro group | Substituted Amino-xanthenes nih.gov |
| ortho-Hydroxychalcones and o-(trimethylsilyl)aryl triflates | Aryne annulation via tandem nucleophilic coupling and Michael addition | 9-Substituted Xanthenes nih.gov |
| 2-Methylchromone and Cinnamaldehydes | Condensation followed by electrocyclization and oxidation | Substituted 9H-xanthen-9-ones researchgate.net |
Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy Analysis (FT-IR)
Key expected vibrational bands would include:
N-H Stretching: A peak in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the sulfonamide N-H bond.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretch of the xanthene moiety would be observed at approximately 2850-2950 cm⁻¹.
S=O Stretching: The sulfonyl group (SO₂) is characterized by strong asymmetric and symmetric stretching vibrations, typically found in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
C=C Stretching: Aromatic ring C=C stretching vibrations are anticipated in the 1450-1600 cm⁻¹ region.
C-O-C Stretching: The ether linkage in the xanthene ring would exhibit a characteristic stretching band around 1230-1270 cm⁻¹.
C-Cl Stretching: The carbon-chlorine bond on the benzene (B151609) ring is expected to show a stretching vibration in the fingerprint region, typically between 700-800 cm⁻¹.
| Functional Group | Expected Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide) | Stretching | 3200-3300 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic - Xanthene) | Stretching | 2850-2950 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1330-1370 |
| S=O (Sulfonyl) | Symmetric Stretching | 1140-1180 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O-C (Xanthene) | Stretching | 1230-1270 |
| C-Cl (Aromatic) | Stretching | 700-800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide, the protons in different chemical environments will resonate at distinct chemical shifts (δ), measured in parts per million (ppm). Based on analogous structures, the following proton signals can be anticipated:
Aromatic Protons: The protons on the 4-chlorobenzenesulfonyl group and the xanthene moiety will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific coupling patterns will depend on the substitution and relative positions of the protons.
N-H Proton: The sulfonamide proton (N-H) is expected to appear as a singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but generally falls in a broad range.
Methine Proton: The proton at the 9-position of the xanthene ring (CH) is a characteristic signal and is expected to appear as a distinct peak, likely a singlet or a multiplet depending on coupling with the N-H proton, in the range of δ 5.0-6.0 ppm.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |
| Sulfonamide (N-H) | Variable (Broad) | Singlet |
| Xanthene (C⁹-H) | 5.0 - 6.0 | Singlet/Multiplet |
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, the expected chemical shifts are:
Aromatic Carbons: The carbon atoms of the benzene and xanthene rings will resonate in the downfield region, typically between δ 110 and 160 ppm. The carbon attached to the chlorine atom (C-Cl) and the carbons of the ether linkage in the xanthene will have characteristic shifts within this range.
Methine Carbon: The C9 carbon of the xanthene ring is expected to have a chemical shift in the range of δ 40-50 ppm.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Ar-C) | 110 - 160 |
| Xanthene (C⁹) | 40 - 50 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₉H₁₄ClNO₃S), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak is expected, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. Common fragmentation patterns would likely involve the cleavage of the S-N bond and fragmentation of the xanthene moiety.
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | ~371.04 | Molecular ion peak |
| [M+2]⁺ | ~373.04 | Isotopic peak due to ³⁷Cl |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region, arising from π-π* transitions of the aromatic rings. The exact position of the absorption maxima (λ_max) will depend on the solvent used.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for the specific title compound is not available in the cited literature, analysis of a closely related compound, 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, reveals key structural features that can be extrapolated. nih.gov In this related structure, the molecule is twisted at the sulfur atom, and the two benzene rings are tilted relative to each other. nih.gov It is expected that this compound would also adopt a non-planar conformation due to the bulky xanthenyl group. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the sulfonamide N-H group and the oxygen atoms of the sulfonyl group.
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Structural Features | Non-planar molecular conformation, intermolecular hydrogen bonding |
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms and the rotational flexibility around single bonds in this compound are crucial to understanding its chemical behavior. The molecular geometry is largely dictated by the hybridization of its constituent atoms and the steric and electronic interactions between different functional groups.
| Parameter | Description | Typical Value Range |
| S-N Bond Length | The distance between the sulfur and nitrogen atoms of the sulfonamide group. | 1.62 - 1.65 Å |
| N-C Bond Length | The distance between the nitrogen atom and the carbon atom of the xanthene group. | 1.45 - 1.48 Å |
| C-S-N Bond Angle | The angle formed by the carbon of the phenyl ring, the sulfur, and the nitrogen atoms. | 106° - 110° |
| O-S-O Bond Angle | The angle between the two oxygen atoms and the sulfur atom. | 118° - 122° |
| C-N-C Torsion Angle | The dihedral angle defining the rotation around the N-C bond. | Varies depending on steric hindrance |
| C-S-N-C Torsion Angle | The dihedral angle defining the rotation around the S-N bond. | Varies to minimize steric clash |
Note: The values in the table are typical ranges for similar sulfonamide structures and may vary for the specific title compound.
Intermolecular Interactions in Crystal Lattices
In the solid state, molecules of this compound arrange themselves in a regular, repeating pattern known as a crystal lattice. The stability of this lattice is maintained by a network of non-covalent intermolecular interactions.
Hydrogen Bonding: The most significant intermolecular interaction in many sulfonamides is hydrogen bonding. The hydrogen atom attached to the sulfonamide nitrogen (N-H) is acidic and can act as a hydrogen bond donor. The oxygen atoms of the sulfonyl group (-SO₂) are strong hydrogen bond acceptors. This can lead to the formation of N-H···O hydrogen bonds, which often result in the creation of dimers or extended chains of molecules within the crystal structure.
Other Interactions: Van der Waals forces, including dipole-dipole interactions arising from the polar C-Cl and S=O bonds, also play a crucial role in the crystal packing. Halogen bonding, involving the chlorine atom, may also be present, where the chlorine atom acts as an electrophilic region interacting with a nucleophilic site on an adjacent molecule.
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |
| Hydrogen Bonding | N-H | S=O | N···O distance: 2.8 - 3.2 Å |
| π-π Stacking | 4-chlorophenyl ring, Xanthene ring | 4-chlorophenyl ring, Xanthene ring | Interplanar distance: 3.3 - 3.8 Å |
| Halogen Bonding | C-Cl | Nucleophilic atom (e.g., O) | Cl···O distance: < sum of van der Waals radii |
The interplay of these various intermolecular forces dictates the final crystal structure, influencing physical properties such as melting point, solubility, and crystal morphology. Detailed single-crystal X-ray diffraction studies would be required to definitively determine the precise molecular geometry and the intricate network of intermolecular interactions for this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.govnih.gov This method is favored for its balance of accuracy and computational cost, making it suitable for studying complex organic molecules. researchgate.net DFT calculations can determine optimized molecular geometry, vibrational frequencies, and a host of electronic properties that govern a molecule's behavior. nih.govresearchgate.net For sulfonamide derivatives, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G+(d,p) to achieve reliable results. nih.govnih.gov
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating that the molecule is more likely to engage in chemical reactions. nih.govnih.gov For many organic molecules, including sulfonamide derivatives, this gap is a key indicator of bioactivity, as charge transfer interactions are often fundamental to biological function. nih.gov
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzenesulfonamide (B165840) Derivative A | -6.5 | -1.5 | 5.0 |
| Benzenesulfonamide Derivative B | -6.8 | -1.2 | 5.6 |
| Benzenesulfonamide Derivative C | -6.3 | -1.8 | 4.5 |
This table presents illustrative data for representative benzenesulfonamide derivatives to demonstrate typical values obtained from DFT calculations. Specific values for 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide require dedicated computational analysis.
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. nih.gov Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow areas represent neutral or intermediate potential. For sulfonamides, the oxygen atoms of the sulfonyl group and other electronegative atoms typically appear as red or yellow regions, highlighting them as key sites for hydrogen bonding and interactions with biological receptors. biointerfaceresearch.com
Global reactivity descriptors can be calculated from the energies of the HOMO and LUMO to quantify a molecule's reactivity. These indices provide a deeper understanding of its chemical behavior. Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo a chemical reaction. nih.gov
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system, calculated as μ = (EHOMO + ELUMO) / 2. nih.gov
These parameters are invaluable in quantitative structure-activity relationship (QSAR) studies for predicting the biological activity of new sulfonamide derivatives. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govlongdom.org This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating their mechanism of action at a molecular level. For sulfonamide derivatives, docking studies are frequently used to investigate their interactions with enzyme targets such as carbonic anhydrases (CAs), kinases, and various receptors implicated in cancer and other diseases. researchgate.netnih.govtandfonline.com
Docking simulations reveal the specific interactions that stabilize the ligand within the protein's binding pocket. For benzenesulfonamide inhibitors targeting metalloenzymes like carbonic anhydrase, a characteristic binding mode is often observed. The deprotonated sulfonamide group typically coordinates directly with the zinc ion (Zn²⁺) in the enzyme's active site. acs.orgnih.gov
Furthermore, the ligand is stabilized by a network of non-covalent interactions, including:
Hydrogen Bonds: The oxygen atoms of the sulfonamide group frequently act as hydrogen bond acceptors, forming interactions with the backbone or side chains of key amino acid residues, such as Thr199 in carbonic anhydrase II. acs.orgsemanticscholar.org
Hydrophobic Interactions: The aromatic rings of the benzenesulfonamide and the xanthene moiety can engage in hydrophobic and π-π stacking interactions with nonpolar residues (e.g., valine, leucine, phenylalanine) in the active site, which significantly contributes to binding affinity. benthamdirect.com
Understanding these binding modes is crucial for designing derivatives with improved potency and selectivity. nih.gov
After predicting the binding poses, a scoring function is used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. nih.gov Lower binding energy values indicate a more stable ligand-protein complex and, theoretically, a higher binding affinity. These scores are used to rank different compounds or different binding poses of the same compound. nih.gov While various scoring functions exist, they are a critical component of virtual screening campaigns to identify promising drug candidates from large databases. researchgate.net
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Benzenesulfonamide D | Carbonic Anhydrase II | -8.5 | His94, His96, Thr199, Zn²⁺ |
| Benzenesulfonamide E | BRD4 | -9.2 | Asn140, Tyr97 |
| Benzenesulfonamide F | Carbonic Anhydrase IX | -7.9 | Val131, Leu198, Thr200, Zn²⁺ |
This table provides representative binding energy data for various benzenesulfonamide derivatives against common protein targets to illustrate the output of molecular docking studies. Data for this compound would require specific simulation.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. acs.org MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational flexibility of the ligand-protein complex in a simulated physiological environment. nih.govpeerj.com An MD simulation, typically run for nanoseconds, can confirm the stability of binding poses predicted by docking. mdpi.com Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, which indicates the stability of the complex over the simulation period. A stable RMSD plot suggests that the ligand remains securely bound in its initial docked conformation. mdpi.com MD simulations are also used to refine binding energy calculations using methods like MM/PBSA and MM/GBSA. peerj.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. tandfonline.com
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. tandfonline.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. nih.gov
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that relates the descriptors to the biological activity. tandfonline.com The predictive power of the resulting model is assessed through internal and external validation techniques. tandfonline.comtandfonline.com
Commonly used statistical parameters to evaluate QSAR models include:
R² (Coefficient of Determination): Indicates how well the model fits the training data. nih.gov
Q² (Cross-validated R²): Measures the internal predictive ability of the model. tandfonline.com
R²pred (Predictive R² for external test set): Assesses the model's ability to predict the activity of new compounds. tandfonline.comtandfonline.com
For classes of compounds like xanthene and benzenesulfonamide derivatives, both 2D-QSAR (using topological descriptors) and 3D-QSAR (using descriptors related to the 3D structure, such as Comparative Molecular Field Analysis - CoMFA, and Comparative Molecular Similarity Indices Analysis - CoMSIA) models have been successfully developed. tandfonline.comscispace.comnih.gov
Table 2: Typical Statistical Parameters for QSAR Models of Bioactive Compounds
| Model Type | R² (Training Set) | Q² (Cross-validation) | R²pred (Test Set) |
| 2D-QSAR | 0.741 | 0.792 | 0.875 |
| 3D-QSAR (CoMFA) | 0.857 | 0.612 | - |
| 3D-QSAR (CoMSIA) | 0.740 | 0.564 | - |
Note: This table presents example data from QSAR studies on xanthene derivatives to illustrate the typical performance of such models. tandfonline.comtandfonline.comscispace.com
A significant advantage of QSAR studies, particularly 3D-QSAR, is the generation of contour maps. These maps visualize the regions around the aligned molecules where certain properties are predicted to either increase or decrease biological activity. nih.gov
For benzenesulfonamide and xanthene derivatives, QSAR studies have identified several key structural features that influence their activity:
Steric Fields: Contour maps may indicate that bulky substituents in certain positions are favorable for activity, while in other areas, they may be detrimental due to steric clashes with the receptor. nih.gov
Electrostatic Fields: These maps highlight regions where positive or negative electrostatic potential is correlated with activity. For instance, an area favoring negative potential might indicate a region where a hydrogen bond acceptor is beneficial. nih.gov
Hydrophobic Fields: These maps can show where hydrophobic groups (like the chloro-substituent on the benzene (B151609) ring) are likely to enhance binding through favorable interactions with nonpolar pockets in the receptor.
Hydrogen Bond Donor/Acceptor Fields: These maps specifically pinpoint locations where hydrogen bond donors or acceptors on the ligand would lead to improved activity. nih.gov
By analyzing these features, medicinal chemists can rationally design new derivatives with optimized properties for enhanced biological activity. nih.gov For this compound, the chlorine atom would contribute to the electronic and hydrophobic properties of the benzenesulfonamide ring, while the bulky, rigid xanthene group would have significant steric and hydrophobic influence.
Structure Activity Relationship Sar Studies
Impact of the 4-Chloro Substituent on Biological Activity
The presence of a chlorine atom at the 4-position of the benzenesulfonamide (B165840) ring is a key feature that can significantly influence the biological activity of the parent compound. In studies of related N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, halogen substituents on the xanthone (B1684191) ring have been shown to enhance antiproliferative activity. For instance, compounds bearing a chlorine substitution on the xanthone ring generally exhibit greater antiproliferative effects compared to their non-chlorinated counterparts. nih.gov
Role of the Xanthen-9-yl Moiety in Molecular Recognition
The xanthene ring system is a privileged scaffold in medicinal chemistry, known for its rigid, planar structure that can engage in various non-covalent interactions with biological macromolecules. nih.gov In the context of N-(9H-xanthen-9-yl)benzenesulfonamide, the tricyclic xanthene moiety is crucial for molecular recognition and binding to target proteins or nucleic acids.
Influence of the Sulfonamide Linkage on Potency
The sulfonamide group (-SO₂NH-) is a cornerstone in the design of a vast number of therapeutic agents, owing to its unique chemical and structural properties. This linkage serves as a critical linker between the 4-chlorophenyl and the 9H-xanthen-9-yl moieties, and its characteristics are integral to the compound's potency.
Modulation of Activity Through Substituent Variations on Both Scaffolds
The biological activity of the 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide scaffold can be systematically modulated by introducing various substituents on both the benzenesulfonamide and the xanthene rings. SAR studies on the closely related N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have provided a clear indication of how such modifications can impact antiproliferative activity. nih.gov
On the benzenesulfonamide ring, the type and position of substituents have been shown to be critical. For instance, in the N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide series, the introduction of a 4-methoxy group led to one of the most potent compounds against several cancer cell lines. nih.gov Conversely, pentafluoro substitution on the phenyl ring also resulted in high antiproliferative activity. nih.govnih.gov These findings suggest that both electron-donating and strongly electron-withdrawing groups can enhance activity, indicating a complex interplay of electronic and steric factors in the binding to the biological target.
Similarly, modifications to the xanthene ring can significantly alter biological potency. As mentioned earlier, the introduction of a chlorine atom on the xanthone ring of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide analogs generally leads to an increase in antiproliferative activity. nih.gov This highlights the sensitivity of the biological target to the substitution pattern on this part of the molecule.
The table below summarizes the effects of various substituents on the antiproliferative activity of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide analogs, which can provide valuable insights for the targeted design of more potent derivatives based on the this compound scaffold.
| Scaffold Modification | Substituent | Effect on Antiproliferative Activity | Reference |
| Benzenesulfonamide Ring | 4-Methoxy | Increased potency | nih.gov |
| Pentafluoro | Increased potency | nih.govnih.gov | |
| Xanthone Ring | Chlorine | Generally increased potency | nih.gov |
These findings underscore the rich opportunities for fine-tuning the biological activity of the this compound core structure through systematic chemical modifications.
Mechanistic Investigations of Biological Activities
Enzyme Inhibition Mechanisms
The compound's core structure, featuring a benzenesulfonamide (B165840) group linked to a xanthene moiety, serves as a versatile scaffold for engaging with multiple enzyme targets.
Inhibition of Specific Kinases (e.g., Haspin, WEE2, PIM3, MAP Kinase 1)
While benzenesulfonamide-based compounds have been identified as kinase inhibitors, specific research detailing the inhibitory activity of 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide against Haspin, WEE2, PIM3, or MAP Kinase 1 is not prominently available in the existing scientific literature. The potential for kinase inhibition is recognized for this chemical class, though targeted studies against these specific enzymes are required for confirmation.
Modulation of Carbonic Anhydrase Isoforms
The benzenesulfonamide group is a classic zinc-binding pharmacophore responsible for the potent inhibition of carbonic anhydrases (CAs). This functional group coordinates to the Zn(II) ion within the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion and thereby blocking the enzyme's catalytic activity—the reversible hydration of carbon dioxide.
Derivatives of benzenesulfonamide have demonstrated varied and often potent inhibitory effects against several of the 15 human carbonic anhydrase isoforms. While specific inhibition constants for this compound are not detailed, the class of compounds is known for moderate inhibition of cytosolic isoforms hCA I and II and potent, low nanomolar to subnanomolar inhibition of tumor-associated transmembrane isoforms hCA IX and XII. This selectivity is crucial, as hCA IX and XII are involved in pH regulation in hypoxic tumors and are considered important anticancer targets. The bulky xanthene group attached to the sulfonamide nitrogen likely influences isoform selectivity by interacting with residues on the rim of the active site cavity.
Below is a table of representative inhibition data for various benzenesulfonamide derivatives against key carbonic anhydrase isoforms, illustrating the typical potency of this chemical class.
| Compound Class | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
| Quinazoline-benzenesulfonamides | 60.9 - 89.4 | 2.4 - 8.7 | 86.5 | 39.4 |
| Pyrazole/Pyridazine-benzenesulfonamides | 6.2 - 3822 | 3.3 - 866.7 | 15.6 - 568.8 | 61.3 - 432.8 |
| Sulfaguanidine Derivatives | >100,000 | >100,000 | 168 - 921 | 335 - 1451 |
Note: This data is for structurally related benzenesulfonamide compounds and not for this compound itself. Data sourced from multiple studies.
Interaction with Phosphoglycerate Mutase 1 (PGAM1)
Phosphoglycerate mutase 1 (PGAM1) is a crucial glycolytic enzyme that catalyzes the conversion of 3-phosphoglycerate (B1209933) to 2-phosphoglycerate. Its upregulation is a common feature in various cancers, making it a therapeutic target. Research has identified N-xanthone benzenesulfonamides, a class of compounds structurally similar to this compound, as novel inhibitors of PGAM1. One such derivative, N-(1-Hydroxy-7-nitro-9-oxo-9H-xanthen-3-yl)-[1,1'-biphenyl]-4-sulfonamide, was found to be an effective PGAM1 inhibitor with an IC₅₀ value of 2.1 μM. The mechanism of these inhibitors is believed to involve binding to the enzyme's active site, thereby blocking its metabolic activity and hindering cancer cell proliferation.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. The benzenesulfonamide scaffold has been utilized in the design of AChE inhibitors. Studies on various benzenesulfonamide derivatives have demonstrated their potential to inhibit this enzyme, with some compounds exhibiting inhibitory constants (Kᵢ) in the low micromolar range. The inhibitory mechanism typically involves interactions with the active site of the AChE enzyme.
The table below shows representative inhibition data for different benzenesulfonamide derivatives against AChE.
| Compound Series | Enzyme Target | Kᵢ Value (µM) |
| Amine Sulfonamide Derivatives | Acetylcholinesterase (AChE) | 2.26 ± 0.45 |
| Amine Sulfonamide Derivatives | Acetylcholinesterase (AChE) | 3.57 ± 0.97 |
Note: This data is for structurally related benzenesulfonamide compounds and not for this compound itself. Data sourced from a study on various derivatives.
Antimicrobial Action Mechanisms
Beyond enzyme inhibition, the compound structure holds potential for combating antimicrobial resistance, particularly through the disruption of bacterial defense systems.
Interference with Bacterial Efflux Pumps
Bacterial efflux pumps are membrane transporters that actively extrude antibiotics from the cell, serving as a primary mechanism of multidrug resistance (MDR). Small molecules that inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the efficacy of conventional antibiotics. The RND (Resistance-Nodulation-Division) family of efflux pumps is a major contributor to resistance in Gram-negative bacteria.
While direct studies on this compound as an EPI are limited, related compounds have shown promise. For instance, some sulfonamides have demonstrated synergistic activity with antibiotics like fluoroquinolones and tetracyclines against Pseudomonas aeruginosa, suggesting an interaction with efflux mechanisms. The mechanism of action for EPIs often involves competitive inhibition, where the inhibitor molecule itself is a substrate for the pump, or non-competitive inhibition by binding to a different site on the pump, thereby disrupting its function. This interference leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its bactericidal or bacteriostatic effect.
Disruption of Quorum Sensing Pathways
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. The disruption of QS pathways is a promising strategy to combat bacterial virulence and pathogenicity without directly targeting bacterial growth, potentially reducing the development of resistance. Research into QS inhibitors often focuses on blocking the synthesis of signaling molecules or interfering with their reception. While compounds containing heterocyclic systems similar to the xanthene core have been investigated for anti-quorum sensing activities, specific studies detailing the direct action of this compound on QS pathways are not extensively documented in the scientific literature. However, the general class of sulfonamide-bearing compounds has been a subject of interest for developing novel antimicrobial strategies that include the disruption of bacterial communication.
Inhibition of Biofilm Formation
Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix protects the embedded bacteria from antibiotics and host immune responses, making biofilm-related infections difficult to treat. The inhibition of biofilm formation is a key therapeutic goal. Some sulfonamide derivatives have shown the ability to prevent the formation of biofilms in pathogenic bacteria like S. aureus and P. aeruginosa. The mechanism often involves interfering with the production of the EPS matrix or disrupting the initial stages of bacterial attachment to surfaces. Given that the broader class of sulfonamides has demonstrated antibiofilm capabilities, it is plausible that this compound could exhibit similar properties, although specific research on this compound's efficacy and mechanism of biofilm inhibition is needed for confirmation.
Folic Acid Synthesis Pathway Modulation
A classic mechanism of action for sulfonamide-based drugs is the modulation of the folic acid synthesis pathway in microorganisms. Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), an essential precursor required by bacteria for the synthesis of folic acid. Folic acid, in its reduced form, is a vital coenzyme in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.
By competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, which catalyzes the incorporation of PABA into dihydropteroic acid, sulfonamides effectively halt the production of folic acid. This disruption of the folate pathway ultimately inhibits nucleic acid synthesis, leading to a bacteriostatic effect. As a member of the sulfonamide class, this compound is presumed to share this mechanism of action, making it a potential inhibitor of microbial growth by targeting this essential metabolic pathway.
Interactions with Nucleic Acids (e.g., DNA Binding)
The planar, aromatic xanthene core of this compound suggests a strong potential for interaction with nucleic acids. Such interactions are a cornerstone of many chemotherapeutic agents. Studies on structurally related sulfonamide derivatives have confirmed an affinity for DNA, indicating that these compounds can act as DNA binders. The binding is often spontaneous and can lead to the formation of a bulky complex that diffuses more slowly than the compound alone.
Modes of DNA Interaction (Groove Binding, Intercalation)
DNA offers two primary modes of non-covalent interaction for small molecules: groove binding and intercalation.
Groove Binding involves the molecule fitting into the minor or major grooves of the DNA double helix.
Intercalation involves the insertion of a planar, aromatic molecule between the base pairs of the DNA.
Research on sulfonamide derivatives has demonstrated that they can interact with DNA through a mixed model that involves both intercalation and groove binding. The planar xanthene scaffold is particularly well-suited for intercalation, where it can stack between DNA base pairs. This dual-mode interaction can lead to a more stable and significant association with the DNA molecule.
| Compound Class | Observed DNA Interaction Mode | Key Structural Feature | Reference |
|---|---|---|---|
| Sulfonamide Derivatives | Mixed (Intercalation + Groove Binding) | Aromatic Sulfonamide Core | |
| Xanthene Tetraureas | Intercalation | Planar Xanthene Scaffold | |
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | Presumed Intercalation | Planar Xanthone (B1684191) Core |
Influence on DNA Cleavage Activity
The binding of a small molecule to DNA can significantly influence its susceptibility to cleavage by nucleases or chemical agents. Intercalating agents, by altering the conformation of the DNA helix, can either enhance or inhibit cleavage activity. For instance, the introduction of an intercalating moiety like anthraquinone (B42736) has been shown to dramatically accelerate the rate of DNA cleavage compared to non-intercalating analogs. Conversely, the presence of certain functional groups or metal ions can inhibit DNA damage.
The xanthene moiety of this compound, with its potential to intercalate into DNA, suggests that this compound could modulate DNA cleavage processes. Depending on the specific conformational changes induced upon binding, it could either stabilize the DNA structure against cleavage or make it a more favorable substrate for cleaving agents.
Reactivity with Biological Oxidants/Reductants (e.g., Antioxidant Mechanisms)
The reactivity of a compound with biological oxidants and reductants determines its potential as an antioxidant or a pro-oxidant. Studies on compounds structurally similar to this compound have provided insights into the role of the xanthene group in these processes. Specifically, N′-(9H-Xanthen-9-yl)carbohydrazides, which share the core 9H-xanthen-9-yl structure, have been synthesized and proven to exhibit antioxidant activity. This suggests that the xanthene nucleus itself is a key contributor to the molecule's ability to neutralize reactive oxygen species. The mechanism, while not fully elucidated for this specific compound, likely involves the stabilization of radicals through the extensive aromatic system of the xanthene rings.
Medicinal Chemistry Significance and Future Research Directions
Scaffold Optimization for Enhanced Selectivity and Potency
The optimization of the sulfonamide-xanthene scaffold is a critical avenue for enhancing biological activity. Structure-activity relationship (SAR) studies on analogous compounds have revealed that potency and selectivity are significantly influenced by the nature and position of substituents on both the xanthene and benzenesulfonamide (B165840) rings. nih.gov
For instance, in a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives evaluated for antiproliferative activity, specific substitutions led to marked increases in potency. nih.gov The introduction of a chlorine atom at the 6-position of the xanthone (B1684191) ring generally resulted in greater antiproliferative activity compared to the non-chlorinated analogues. nih.gov Similarly, modifications to the benzenesulfonamide ring were crucial; compounds bearing five fluorine atoms on this ring (pentafluoro derivatives) exhibited significantly improved antiproliferative activity against several cancer cell lines, including human leukemia (CCRF-CEM) and breast adenocarcinoma (MDA-MB-468). nih.gov In some cases, their potency exceeded that of the established anticancer drug doxorubicin. nih.gov Another key finding was that an electron-donating group, such as a 4-methoxy group on the benzenesulfonamide ring, was shown to increase antiproliferative activity. nih.gov
These findings underscore the potential for targeted modifications. Future optimization efforts can systematically explore a wider range of substituents at various positions on both aromatic systems to fine-tune the electronic and steric properties of the molecule, thereby maximizing its interaction with biological targets and improving its therapeutic index.
Table 1: Antiproliferative Activity of Selected N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide Analogs
| Compound | Key Structural Features | Target Cell Line | Observed Activity | Reference |
|---|---|---|---|---|
| Pentafluoro Derivative (5a) | Pentafluorophenyl on sulfonamide | CCRF-CEM, MDA-MB-468 | Higher activity than doxorubicin | nih.gov |
| Chlorinated Pentafluoro Derivative (6a) | Cl at position 6 of xanthone; Pentafluorophenyl on sulfonamide | HCT-116, CCRF-CEM, MDA-MB-468 | High inhibition of cell proliferation (86%, 75%, 65% respectively) | nih.gov |
| 4-Methoxy Derivative (5i) | 4-methoxy on benzenesulfonamide | MDA-MB-231, T-47D, SK-N-MC | Highest antiproliferative activity in its series | nih.gov |
Exploration of Novel Biological Targets
The xanthene and sulfonamide moieties are individually associated with a wide spectrum of biological activities, suggesting that their hybrid could interact with a diverse range of targets. nih.govresearchgate.net Xanthene derivatives have demonstrated antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.gov Sulfonamides are a well-established class of therapeutic agents known to target enzymes crucial for the survival of pathogens and the progression of diseases like cancer. researchgate.net
Known targets for related xanthene-sulfonamide structures include:
Cancer Cells : Antiproliferative activity has been confirmed against various human cancer cell lines, indicating that these compounds may interfere with pathways essential for tumor growth. nih.gov
Bacteria and Fungi : Certain novel xanthene sulfonamide derivatives have shown effective antimicrobial activity, suggesting potential targets within microbial metabolic or structural pathways. nih.gov
Future research should aim to identify the specific molecular targets responsible for these observed effects and explore other potential applications. Based on the activities of related scaffolds, promising targets for investigation include:
Carbonic Anhydrases (CAs) : Sulfonamides are classic inhibitors of CAs, and certain isoforms like CA IX are overexpressed in hypoxic tumors and are validated anticancer targets. researchgate.netsemanticscholar.org
Tyrosine Kinases : Receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical for tumor angiogenesis, and their inhibition is a key strategy in cancer therapy. mdpi.comnih.gov
Cholinesterases : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease, and xanthene-based scaffolds have been investigated for their inhibition. nih.gov
Bacterial Enzymes : Dihydropteroate (B1496061) synthase (DHPS), an enzyme in the folate synthesis pathway, is a primary target for antibacterial sulfonamides. nih.gov
Design of Hybrid Molecules for Multitarget Therapy
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy for developing therapies that can act on multiple biological targets simultaneously. nih.gov This approach is particularly relevant for complex diseases like cancer, where targeting a single pathway can lead to the development of resistance. nih.gov The 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide structure is itself a molecular hybrid.
The rationale for designing such hybrids is to leverage the distinct biological activities of each component to create a synergistic effect or a broader spectrum of activity. For example, pyrimidine-sulfonamide hybrids have been developed as anticancer agents that can act on different targets within cancer cells. nih.gov Similarly, combining the sulfonamide moiety with other scaffolds has been explored to create multifunctional drugs that inhibit both VEGFR-2 and carbonic anhydrases, simultaneously targeting tumor angiogenesis and pH regulation. nih.gov The development of xanthone-benzenesulfonamide hybrids was based on this strategy of combining two biologically active entities into one molecule to enhance antiproliferative effects. nih.gov
Future work in this area could involve modifying the this compound scaffold by incorporating additional pharmacophores to develop novel multi-target agents for cancer, neurodegenerative disorders, or infectious diseases.
Emerging Synthetic Strategies for Sulfonamide-Xanthene Hybrids
The conventional synthesis of N-xanthenyl-benzenesulfonamides typically involves the reaction of an appropriate amino-xanthene derivative with a substituted benzenesulfonyl chloride. nih.govnih.gov This reaction is often carried out in the presence of a base like triethylamine (B128534) in a suitable solvent such as chloroform (B151607) or tetrahydrofuran. nih.gov The requisite amino-xanthene precursors can be prepared from corresponding nitro-xanthene compounds through reduction. nih.gov
While this method is robust, emerging synthetic strategies offer new possibilities for creating diverse libraries of these hybrids with greater efficiency and complexity. Modern organic synthesis techniques, such as metal-catalyzed cross-coupling reactions, could provide alternative and potentially more versatile routes. For example, copper-catalyzed cross-coupling methods have been successfully employed for the synthesis of complex aniline (B41778) and benzenesulfonamide derivatives. nih.gov Such strategies could be adapted for the formation of the crucial N-S bond in the sulfonamide-xanthene scaffold, potentially allowing for milder reaction conditions and broader substrate scope.
Potential in Probe Development for Biological Systems
The xanthene core is the chromophore for some of the most widely used fluorescent dyes, including fluoresceins and rhodamines. nih.govnih.gov These dyes are characterized by their high stability, excellent photophysical properties, and the relative ease with which they can be chemically modified. nih.gov A key feature of many xanthene-based probes is the ability to switch between a non-fluorescent, spirocyclic form and a highly fluorescent, open form in response to a specific analyte or environmental change. nih.govresearchgate.net
This inherent fluorescence makes the this compound scaffold an attractive starting point for the development of novel biological probes. By incorporating specific recognition moieties, derivatives could be designed as "turn-on" fluorescent sensors for a variety of targets:
Metal Ions : Xanthene-based probes are widely used for detecting metal ions in biological systems. researchgate.net
Small Molecules and Analytes : Probes have been successfully designed to detect biologically relevant small molecules like thiophenol.
Bioimaging : The bright fluorescence and biocompatibility of xanthene dyes make them ideal for cellular imaging. acs.org Recently, ultrabright xanthene probes have been developed for super-resolution imaging of subcellular organelles like mitochondria. acs.org
The sulfonamide portion of the molecule could be functionalized to append chelators or reactive groups, while the xanthene core acts as the fluorescent reporter, creating sophisticated tools for diagnostics and biological research. nih.gov
Advanced Computational Screening and Lead Identification
Computational methods, particularly molecular docking, are powerful tools in modern drug discovery for predicting how a molecule will bind to a biological target. rjb.ro This in silico approach allows for the rapid screening of virtual compound libraries, helping to prioritize candidates for synthesis and biological testing, thereby saving time and resources.
This strategy has been successfully applied to both sulfonamide and xanthene-based compounds. Docking studies have been used to:
Investigate the binding of novel sulfonamide derivatives to bacterial enzymes like dihydropteroate synthase (DHPS). nih.gov
Predict the binding affinity of azo-based sulfonamides to cancer targets such as the FGFR2 kinase receptor. chemmethod.com
Elucidate the interactions of xanthene-based inhibitors with cholinesterases (AChE and BChE), revealing the importance of the xanthene scaffold for binding. nih.gov
Explore the binding of xanthene derivatives to other kinase targets, such as Human PIM1 kinase.
For the this compound scaffold, computational screening can be employed to identify the most promising biological targets from a panel of proteins implicated in various diseases. Furthermore, these models can guide the rational design of new analogues by predicting which substitutions on the scaffold would lead to improved binding affinity and selectivity, accelerating the lead identification and optimization process.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-chloro-N-(9H-xanthen-9-yl)benzenesulfonamide and its derivatives?
- The compound can be synthesized via sulfonylation reactions using 4-chlorobenzenesulfonyl chloride and 9H-xanthen-9-amine under reflux conditions. Key steps include controlled addition of chlorosulfonic acid to aryl chlorides, followed by coupling with substituted anilines (e.g., 3,5-dichloroaniline) in chloroform or dichloromethane. Purification typically involves recrystallization from ethanol or reverse-phase HPLC, achieving yields >70% . Characterization relies on , , IR, and HRMS to confirm sulfonamide bond formation and substituent placement .
Q. How is the structural conformation of this compound validated in crystallographic studies?
- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) reveals torsional angles (e.g., C–SO–NH–C = 77.8°) and intermolecular interactions like N–H⋯O hydrogen bonds, which stabilize dimeric structures. The sulfonyl and xanthene rings exhibit dihedral angles >80°, impacting molecular packing . Validation tools like PLATON ensure data integrity by checking for missed symmetry or disorder .
Q. What spectroscopic techniques are critical for distinguishing this compound from analogs?
- IR spectroscopy identifies sulfonamide S=O stretches (~1334 cm and ~1160 cm), while resolves aromatic protons (δ 7.0–8.0 ppm) and NH signals (~8.0 ppm). HRMS confirms molecular weight (e.g., [M+H] at 351.42 for methyl derivatives) .
Advanced Research Questions
Q. How do substituents on the xanthene ring influence biological activity?
- Substituents like methoxy or hydroxyl groups on the xanthene core enhance interactions with enzymes (e.g., α-glucosidase inhibition via hydrogen bonding to catalytic residues). For example, 1,3,6,7-tetramethoxy-xanthene derivatives show IC values <10 µM, attributed to improved solubility and target affinity . SAR studies suggest that electron-withdrawing groups (e.g., Cl) on the benzenesulfonamide moiety increase metabolic stability .
Q. What strategies resolve contradictions in crystallographic data between similar sulfonamides?
- Discrepancies in torsion angles (e.g., -58.4° vs. 77.8° for meta-substituted analogs) arise from steric effects and hydrogen-bonding networks. Comparative studies using high-resolution data (≤0.8 Å) and DFT calculations can reconcile these differences. For example, syn/anti conformations of NH relative to chloro substituents dictate packing motifs .
Q. How does this compound modulate inflammatory pathways like the NLRP3 inflammasome?
- Mechanistic studies using THP-1 macrophages show that 4-chloro-N-(hexahydroindacenyl) analogs inhibit NLRP3 activation by blocking ASC speck formation (IC ~5 µM). This is validated via ELISA (reduced IL-1β secretion) and Western blot (cleaved caspase-1 suppression) .
Q. What challenges arise in refining twinned or low-resolution crystal structures of this compound?
- Twinning (e.g., pseudo-merohedral twinning) complicates refinement. SHELXL’s TWIN/BASF commands and ORTEP-3 graphical tools help model twin domains. For low-resolution data (<1.5 Å), restraints on bond lengths/angles and TLS parameterization improve model accuracy .
Methodological Insights
- Data Contradiction Analysis : Compare crystallographic datasets across analogs using Mercury software to identify outliers in bond lengths/angles. Cross-validate with spectroscopic data to rule out synthesis artifacts .
- Biological Assay Design : Use calcium flux assays (FLIPR) to screen FFA4/GPR120 antagonism, referencing AH-7614 (IC ~100 nM) as a positive control. Dose-response curves (0.1–100 µM) clarify potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
